molecular formula C12H15ClN2O2 B12905119 2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide CAS No. 87675-13-6

2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B12905119
CAS No.: 87675-13-6
M. Wt: 254.71 g/mol
InChI Key: AMQQIGXXSGHJNR-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the reaction of the isoxazole derivative with an appropriate acylating agent to form the acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the chloro group or the isoxazole ring, potentially leading to dechlorinated or reduced isoxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetamide: A simpler analogue with similar reactivity but lacking the isoxazole ring.

    N-(3,5-Diethylisoxazol-4-yl)acetamide: Similar structure but without the chloro and prop-2-yn-1-yl groups.

    N-(Prop-2-yn-1-yl)acetamide: Lacks the isoxazole ring and chloro group.

Uniqueness

2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both the isoxazole ring and the prop-2-yn-1-yl group, which confer distinct chemical properties and potential reactivity compared to simpler analogues.

Properties

CAS No.

87675-13-6

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C12H15ClN2O2/c1-4-7-15(11(16)8-13)12-9(5-2)14-17-10(12)6-3/h1H,5-8H2,2-3H3

InChI Key

AMQQIGXXSGHJNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)CC)N(CC#C)C(=O)CCl

Origin of Product

United States

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